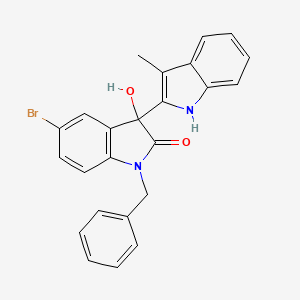![molecular formula C23H20N2S2 B12453802 4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B12453802.png)
4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,8-Trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound characterized by its unique thiazoloquinoline structure
Méthodes De Préparation
The synthesis of 4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazoloquinoline core, followed by the introduction of the naphthyl group and the thione functionality. Common reagents used in these reactions include thionating agents, such as Lawesson’s reagent, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4,8-Trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione include other thiazoloquinoline derivatives and naphthyl-substituted compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C23H20N2S2 |
|---|---|
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
4,4,8-trimethyl-2-naphthalen-2-yl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C23H20N2S2/c1-14-8-11-19-18(12-14)20-21(23(2,3)24-19)27-25(22(20)26)17-10-9-15-6-4-5-7-16(15)13-17/h4-13,24H,1-3H3 |
Clé InChI |
WELGUTCJYSVGHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC5=CC=CC=C5C=C4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)

![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)
![({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)
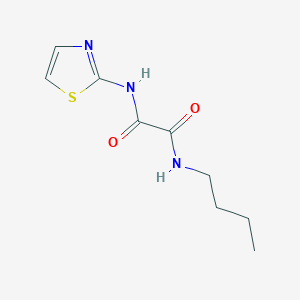
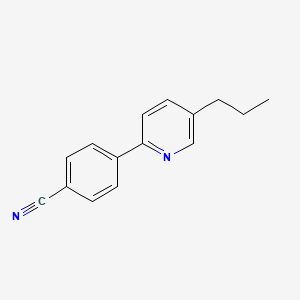
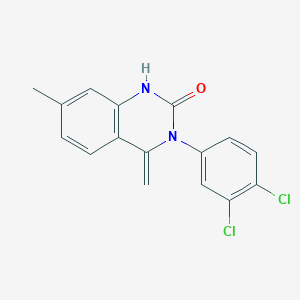
![Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate](/img/structure/B12453773.png)
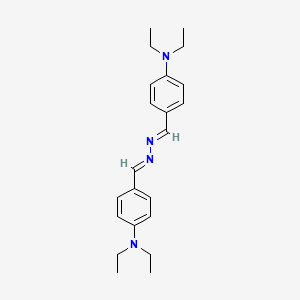
![2-amino-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12453790.png)
![methyl 3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B12453792.png)
![3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid](/img/structure/B12453793.png)
